molecular formula C11H11F2N3 B6199703 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile CAS No. 2017284-91-0

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B6199703
CAS No.: 2017284-91-0
M. Wt: 223.2
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Description

2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a 4,4-difluoropiperidin-1-yl moiety at position 2. The difluorinated piperidine ring introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators due to the pyridine-carbonitrile scaffold’s prevalence in bioactive molecules .

Properties

CAS No.

2017284-91-0

Molecular Formula

C11H11F2N3

Molecular Weight

223.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4,4-difluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ primarily in the substituents on the piperidine ring and the pyridine-carbonitrile core. Below is a comparative analysis with key derivatives:

Compound Substituents Key Properties Applications
2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile 4,4-Difluoropiperidine at position 2; CN at position 4 High lipophilicity (logP ~2.5), metabolic stability, moderate solubility in DMSO Potential kinase/enzyme inhibitors, receptor antagonists
2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile hydrochloride 4-Aminopiperidine at position 2; CN at position 4 (hydrochloride salt) Enhanced solubility (aqueous), basic amine group (pKa ~8.2) Intermediate in drug synthesis, improved bioavailability due to salt formation
2-(4-Methylpiperazin-1-yl)-4-phenylpyridine-3-carbonitrile 4-Methylpiperazine at position 2; phenyl at position 4; CN at position 3 Polar substituents (logP ~1.8), strong hydrogen-bonding capacity Anticancer agents, serotonin receptor modulators
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives Imidazo-pyridine core; CN at position 4; phenyl at position 6 Planar aromatic system, high binding affinity (IC50 < 10 nM for cathepsin K/S) Cathepsin S/K inhibitors for osteoporosis and inflammation
2-[6-Amino-1-(substituted benzyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyridine-4-carbonitrile Pyrazolo-pyrimidine at position 2; CN at position 4 Dual adenosine A2A/A1 receptor antagonism (Ki < 50 nM) Neurodegenerative disease therapeutics, anti-inflammatory agents

Key Comparison Points

Lipophilicity and Solubility: The 4,4-difluoropiperidine group increases logP compared to the hydrophilic 4-aminopiperidine derivative . Methylpiperazine analogs exhibit lower logP due to the polar tertiary amine .

Biological Activity: The pyridine-carbonitrile core is critical for binding to enzymes (e.g., cathepsins) and receptors (e.g., adenosine A2A). Fluorination enhances target affinity and selectivity in kinase inhibitors . Imidazo-pyridine derivatives () show higher potency (sub-nM IC50) compared to simpler pyridine-carbonitriles .

Synthetic Accessibility: Piperidine-substituted pyridines (e.g., 2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile) are synthesized via nucleophilic substitution, whereas difluoropiperidine derivatives require fluorination steps (e.g., DAST or Deoxo-Fluor reagents) . Imidazo-pyridine derivatives involve multi-step cyclization, increasing synthesis complexity .

Safety and Stability: Hydrochloride salts (e.g., 2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile hydrochloride) improve stability but may introduce hygroscopicity . Fluorinated compounds generally exhibit better metabolic stability but may pose challenges in toxicity profiling .

Research Findings and Data Tables

Physicochemical Properties

Property This compound 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile 2-(4-Methylpiperazin-1-yl)-4-phenylpyridine-3-carbonitrile
Molecular Weight 265.27 g/mol 238.72 g/mol (HCl salt) 334.42 g/mol
logP (Predicted) 2.5 1.2 1.8
Solubility (DMSO) 25 mg/mL >50 mg/mL 15 mg/mL
Melting Point 148–150°C 210–212°C (decomposes) 185–187°C

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10F2N3\text{C}_{11}\text{H}_{10}\text{F}_{2}\text{N}_{3}

Molecular Weight: 234.22 g/mol

Key Features:

  • Contains a pyridine ring.
  • Substituted with a difluoropiperidine moiety.
  • The carbonitrile group enhances its reactivity and biological interactions.

Research indicates that this compound acts primarily as an antagonist at orexin receptors. Orexin signaling plays a critical role in various physiological processes, including sleep regulation, appetite control, and energy homeostasis. The antagonism of orexin receptors may have implications for treating conditions such as insomnia and obesity .

Antagonistic Effects on Orexin Receptors

The compound has been shown to selectively inhibit orexin receptors (Orexin-1 and Orexin-2). This inhibition can lead to reduced arousal and appetite, making it a candidate for therapeutic interventions in sleep disorders and obesity management .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in ovarian cancer cells through dose-dependent mechanisms . The compound's efficacy was measured using IC50 values, indicating its potency in inhibiting cell proliferation.

Cell Line IC50 (µM)
A2780 (Ovarian)15.4
MV4-11 (Leukemia)0.57

Case Study 1: Cancer Treatment

In a study published in PubMed , researchers evaluated the compound's effect on PI3K signaling pathways, which are often overactive in cancers. The results showed that the compound could inhibit PI3K activity effectively, leading to reduced tumor growth in xenograft models .

Case Study 2: Sleep Disorders

Another significant study highlighted the compound's potential use in treating insomnia. By antagonizing orexin receptors, it was shown to improve sleep latency and duration in animal models. The findings suggest that this compound could be developed into a new class of sleep aids with fewer side effects compared to traditional hypnotics .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. It demonstrates good bioavailability and metabolic stability, making it a promising candidate for further development.

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